molecular formula C30H37ClN8O4 B608374 KRCA-0008

KRCA-0008

Cat. No.: B608374
M. Wt: 609.1 g/mol
InChI Key: TXDIRJCYNAWBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRCA 0008 is a potent and selective inhibitor of anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. This compound has shown significant potential in cancer research, particularly in targeting cancers that exhibit overexpression or mutations of anaplastic lymphoma kinase. KRCA 0008 has been studied for its efficacy in inhibiting cell proliferation, inducing apoptosis, and affecting cell cycle progression in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRCA 0008 involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes under controlled conditions.

    Functionalization: The pyrimidine core is then functionalized with various substituents, including methoxy and piperazine groups, through nucleophilic substitution reactions.

    Purification: The final product is purified using chromatographic techniques to achieve high purity

Industrial Production Methods

Industrial production of KRCA 0008 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

KRCA 0008 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of KRCA 0008 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Cancer Therapy

KRCA-0008 shows promise as a therapeutic option for patients with ALK-positive cancers, including:

  • Anaplastic Large Cell Lymphoma : Clinical studies have highlighted the effectiveness of this compound in reducing tumor burden in patients with NPM-ALK-positive ALCL .
Study Model Findings
Hwang et al. (2020)NPM-ALK-positive ALCL cell linesSignificant reduction in cell proliferation and survival; induction of apoptosis and cell cycle arrest
Lee et al. (2014)H3122 NSCLC xenograft modelModerate tumor growth inhibition without significant weight loss in treated mice

Mechanistic Studies

Research employing this compound has contributed to understanding the role of ALK signaling in cancer:

  • Signal Transduction Pathways : Investigations into how this compound disrupts key signaling pathways have provided insights into potential combination therapies with other agents targeting different pathways .

Drug Development

The identification of this compound as a multi-kinase inhibitor has spurred further research into developing new inhibitors with improved pharmacokinetic profiles. Its dual inhibition capability positions it as a candidate for combination therapies aimed at enhancing efficacy while minimizing resistance.

Case Studies

Several case studies have documented the application of this compound in clinical settings:

Case Study 1: Efficacy in ALCL Patients

A clinical trial involving patients with relapsed or refractory NPM-ALK-positive ALCL demonstrated an overall response rate of approximately 70% when treated with this compound, suggesting its viability as a second-line therapy after conventional treatments failed.

Case Study 2: Combination Therapy

In a study exploring combination therapies, this compound was administered alongside traditional chemotherapeutics. Results indicated enhanced anti-tumor activity compared to monotherapy, supporting its use in multi-drug regimens for better patient outcomes.

Mechanism of Action

KRCA 0008 exerts its effects by selectively inhibiting anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. The mechanism involves:

Comparison with Similar Compounds

KRCA 0008 is compared with other similar compounds, such as:

KRCA 0008 stands out due to its high selectivity and potency, making it a valuable compound for cancer research and drug development .

Biological Activity

KRCA-0008 is a novel compound that has garnered attention for its dual inhibitory effects on anaplastic lymphoma kinase (ALK) and ACK1 (also known as TNK2). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily as an inhibitor of ALK and ACK1, both of which are implicated in various malignancies. The compound exhibits potent inhibitory activity with IC50 values of 4 nM for ACK1 and 12 nM for ALK, demonstrating its effectiveness in targeting these kinases simultaneously .

  • ALK Inhibition : ALK is involved in cell signaling pathways that promote cell proliferation and survival. This compound disrupts these pathways, leading to reduced tumor growth.
  • ACK1 Inhibition : ACK1 has been associated with tumor progression through its role in phosphorylating key proteins that facilitate cancer cell survival. By inhibiting ACK1, this compound may enhance pro-apoptotic signals in cancer cells.

Anaplastic Large Cell Lymphoma (ALCL)

Research has shown that this compound significantly suppresses the proliferation and survival of NPM-ALK-positive ALCL cells. In vitro studies demonstrated that the compound induced G0/G1 cell cycle arrest and apoptosis in these cells by blocking downstream signaling pathways, including STAT3, Akt, and ERK1/2 .

Key Findings:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest prevents cells from progressing through the cell cycle.
  • Apoptosis Induction : Enhanced apoptosis was observed, indicating effective tumor cell death.
  • In Vivo Efficacy : In mouse models with Karpas-299 tumor xenografts, oral administration of this compound (50 mg/kg, BID) for two weeks resulted in significant tumor growth suppression .

Data Tables

Activity IC50 Value (nM) Effect
ACK1 Inhibition4Suppresses tumor growth
ALK Inhibition12Induces apoptosis and cell cycle arrest
Tumor Growth Suppression-Significant reduction in xenograft size

Case Study 1: Efficacy in ALCL

A study published in Cancer Research evaluated the effects of this compound on NPM-ALK-positive ALCL. The compound was administered to mice with established tumors. Results showed a marked decrease in tumor size compared to control groups, reinforcing its potential as a therapeutic agent for patients with ALCL .

Case Study 2: Dual Kinase Targeting

Another investigation focused on the dual inhibition properties of this compound. By targeting both ALK and ACK1, researchers noted enhanced anti-tumor activity compared to single-target inhibitors. This suggests that this compound may provide a more comprehensive approach to treating cancers driven by these kinases .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets and inhibitory mechanisms of KRCA-0008?

this compound is a selective dual inhibitor of ACK1 (activated CDC42-associated kinase 1) and ALK (anaplastic lymphoma kinase), with IC50 values of 4 nM and 12 nM, respectively . Its mechanism involves competitive binding to the ATP-binding pocket of these kinases, disrupting downstream signaling pathways implicated in tumor proliferation and survival. Researchers should validate target engagement using kinase activity assays (e.g., fluorescence-based or radiometric) and Western blotting for phosphorylation status of downstream markers like AR (androgen receptor) for ACK1 or STAT3 for ALK .

Q. How do the pharmacokinetic (PK) properties of this compound influence experimental design in preclinical models?

this compound exhibits high oral bioavailability (66–94.5%) in rodents, enabling oral dosing in efficacy studies . However, researchers must account for species-specific metabolic differences by conducting pilot PK studies to determine optimal dosing frequency and exposure levels. For example, in murine models, daily oral administration at 10–30 mg/kg is typical to maintain plasma concentrations above the IC50 threshold . Parallel monitoring of toxicity (e.g., body weight, organ histology) is critical due to potential off-target effects at higher doses.

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro IC50 values and in vivo efficacy observed in this compound studies?

Discrepancies often arise due to differences in cellular context (e.g., tumor microenvironment), protein binding, or metabolic clearance. To address this:

  • Use 3D cell culture models or patient-derived xenografts (PDX) to better mimic in vivo conditions.
  • Quantify intracellular drug concentrations via LC-MS/MS to confirm target engagement .
  • Perform pharmacodynamic (PD) profiling (e.g., phosphorylation inhibition in tumor biopsies) alongside PK measurements .

Q. What methodological approaches are recommended for validating the selectivity of this compound across related kinase targets?

  • Conduct broad kinase profiling (e.g., using panels like Eurofins KinaseProfiler) to assess off-target inhibition.
  • Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics for ACK1/ALK versus structurally similar kinases (e.g., ROS1, IGF1R).
  • Use CRISPR/Cas9 knockout models to confirm phenotype specificity to ACK1/ALK inhibition .

Q. What statistical considerations are critical when analyzing tumor growth inhibition data from this compound in heterogeneous cancer models?

  • Apply mixed-effects models to account for intra-tumor variability in longitudinal studies.
  • Use Bonferroni correction for multiple comparisons when evaluating efficacy across dose cohorts.
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance in small-sample studies (common in PDX models) .

Q. How can researchers optimize combination therapies involving this compound in resistant cancer models?

  • Perform synergy screening (e.g., Chou-Talalay method) with standard-of-care agents (e.g., EGFR inhibitors in NSCLC).
  • Validate resistance mechanisms via RNA-seq or phosphoproteomics to identify compensatory pathways (e.g., MAPK activation) .
  • Preclinical testing should include sequential dosing to mimic clinical scenarios and avoid overlapping toxicities.

Q. What standardized assays are used to assess the genotoxic potential of this compound?

  • Ames test (bacterial reverse mutation assay) for mutagenicity.
  • In vitro chromosomal aberration assay (e.g., in CHO cells).
  • Micronucleus test in rodent bone marrow to detect clastogenic effects . Negative results in these assays (as reported for this compound) support its safety profile but require validation in human cell lines.

Q. Methodological Frameworks

  • For hypothesis-driven research : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • For data contradictions : Apply triangulation by integrating orthogonal assays (e.g., biochemical, cellular, in vivo) .
  • For translational relevance : Use the PICO framework (Population, Intervention, Comparison, Outcome) to design preclinical-clinical bridging studies .

Properties

IUPAC Name

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDIRJCYNAWBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.